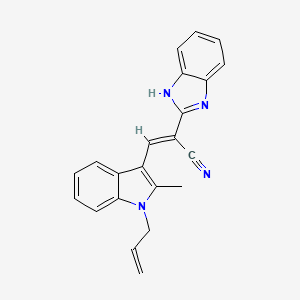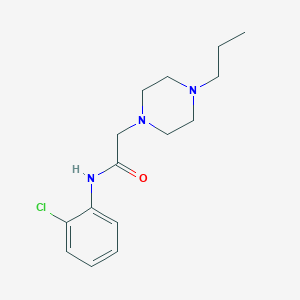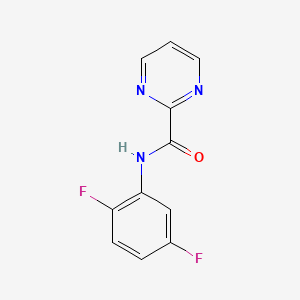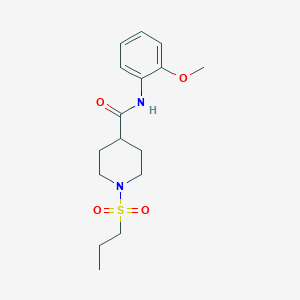![molecular formula C20H16BrNO3 B5471846 4-bromo-3-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5471846.png)
4-bromo-3-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-bromo-3-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate” is a complex organic molecule that contains a quinoline ring, a phenyl ring, and an acetate group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as free radical bromination, nucleophilic substitution, and oxidation . These methods could potentially be applied to synthesize “this compound”, but the exact conditions and reagents would need to be determined experimentally .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The quinoline and phenyl rings would likely form a rigid, planar structure, while the acetate group could potentially introduce some flexibility into the molecule . The presence of the bromine atom could also influence the molecule’s reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine atom could potentially be replaced through nucleophilic substitution reactions . The acetate group could potentially be hydrolyzed to form a carboxylic acid . The quinoline ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the quinoline and phenyl rings could potentially increase the compound’s stability and rigidity . The acetate group could potentially increase the compound’s solubility in polar solvents .作用机制
The mechanism of action of this compound would depend on its chemical structure and the specific reaction conditions. For example, in a nucleophilic substitution reaction, the bromine atom could be replaced by a nucleophile . In an electrophilic aromatic substitution reaction, an electrophile could add to the quinoline ring .
安全和危害
While specific safety and hazard information for this compound is not available, similar compounds can pose risks. For example, brominated compounds can be hazardous if ingested or inhaled, and can cause irritation if they come into contact with the skin or eyes . Always handle chemicals with appropriate safety precautions.
属性
IUPAC Name |
[4-bromo-3-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-13(23)25-17-10-11-18(21)15(12-17)7-9-16-8-6-14-4-3-5-19(24-2)20(14)22-16/h3-12H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYCDTMBWBMQLO-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B5471768.png)

![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5471792.png)
![N-(4-ethoxyphenyl)-2-(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5471799.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromophenyl)-2-furyl]acrylonitrile](/img/structure/B5471828.png)
![1-benzyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)prolinamide](/img/structure/B5471833.png)
![2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride](/img/structure/B5471837.png)
![(5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5471841.png)
![METHYL 2-[4-(2-PYRIDYL)PIPERAZINO]ACETATE](/img/structure/B5471854.png)
![2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5471855.png)
![(Z)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5471863.png)

